N'-hydroxy-1H-indole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1H-indole-2-carboximidamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-indole-2-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine. One common method includes the reaction of indole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-indole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted indole derivatives .
Scientific Research Applications
N’-hydroxy-1H-indole-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-indole-2-carboximidamide involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboximidamide moiety, which interacts with the active sites of these biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1H-indole-3-carboximidamide
- N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide
- N’-hydroxy-1-methyl-1H-indole-4-carboximidamide
Uniqueness
N’-hydroxy-1H-indole-2-carboximidamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-2-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12) |
InChI Key |
MRHMTTDXOMLUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.